
2-((3-Aminopyrrolidin-1-yl)methyl)-4-chlorophenol
説明
Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common structure in many biologically active compounds . The phenol group (a benzene ring with a hydroxyl group) is also a common structure in many chemical compounds and has various biological activities.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a saturated five-membered ring, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The phenol group contributes to the molecule’s polarity and can participate in hydrogen bonding.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including functionalization of the ring . Phenols are acidic due to the presence of the hydroxyl group and can undergo reactions such as E1 and E2 eliminations.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility due to the presence of the nitrogen atom .科学的研究の応用
Environmental Impact Assessment The consequences of chlorophenols, including 4-chlorophenol, contaminating the aquatic environment have been extensively reviewed. Chlorophenols generally exhibit moderate toxic effects to mammalian and aquatic life, although long-term exposure can significantly impact fish. Their persistence varies with environmental conditions, with bioaccumulation expected to be low. Notably, chlorophenols are known for their strong organoleptic effect (K. Krijgsheld & A. D. Gen, 1986).
Toxicity Mechanisms in Aquatic Life Research has highlighted the toxicity mechanisms of chlorophenols in fish, revealing their accumulation in organs, tissues, and cells, leading to acute and chronic toxic effects. These compounds induce oxidative stress, affect the immune system by altering immune cells and suppressing phagocytosis, disrupt endocrine functions, and at higher concentrations, induce apoptosis. At lower concentrations, they promote cell proliferation, contributing to a cancer-prone environment (Tingting Ge et al., 2017).
Chlorophenols in Waste Incineration The role of chlorophenols as precursors to dioxins in municipal solid waste incineration has been reviewed. Despite being phased out from traditional applications, their formation and transformation pathways in incineration processes have been documented, highlighting their environmental impact (Yaqi Peng et al., 2016).
Pharmacological Developments Developments in synthesizing (S)-clopidogrel, an antiplatelet drug, have been reviewed, focusing on methodologies involving chlorophenol derivatives. This highlights the significance of chlorophenols in medicinal chemistry and drug synthesis (A. Saeed et al., 2017).
Herbicide Toxicity and Environmental Impact The widespread use of 2,4-D herbicide, a chlorophenol derivative, and its environmental persistence underscore the need for studies on its toxicology and biodegradation. The focus is on understanding its impact on non-target species and promoting microbial degradation to mitigate environmental harm (Natana Raquel Zuanazzi et al., 2020).
DDT and Metabolites Environmental Fate
Studies on DDT and its metabolites, including their environmental fate and impact on human and wildlife health, have been reviewed. This includes an examination of how DDT acts as an endocrine disruptor and its implications for mitochondrial function, emphasizing the persistent environmental and health challenges posed by such compounds (M. Burgos-Aceves et al., 2021).
作用機序
Target of Action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with biological targets in a way that leads to therapeutic effects .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to have various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing a pyrrolidine ring have been found to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
特性
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRNFZYQYCCCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




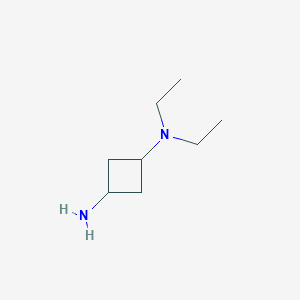

![Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B1468334.png)
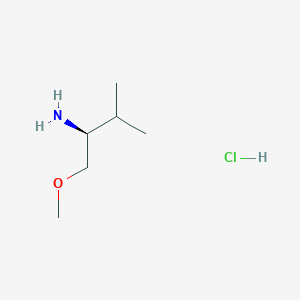
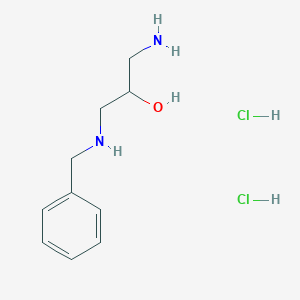
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
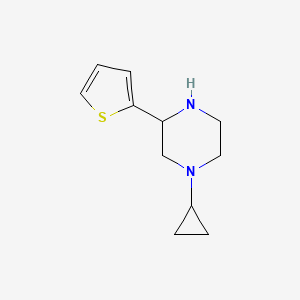
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)
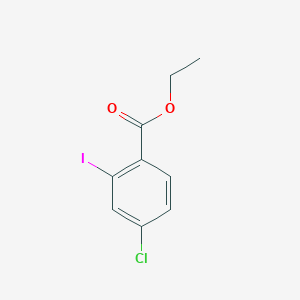

![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)
